molecular formula C33H32O6 B10888904 Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]

Cat. No.: B10888904
M. Wt: 524.6 g/mol
InChI Key: GMJWWGRBSIDIEI-UHFFFAOYSA-N
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Description

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and esterified with 2-methylphenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] typically involves the esterification of propane-2,2-diyldibenzene-4,1-diol with 2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate): Similar in structure but with methoxy groups instead of methylphenoxy groups.

    Biscyanatophenylpropane: Contains cyanate groups instead of ester groups.

    4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): Another cyanate derivative with a similar core structure.

Uniqueness

Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate] is unique due to its specific esterification with 2-methylphenoxyacetic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals.

Properties

Molecular Formula

C33H32O6

Molecular Weight

524.6 g/mol

IUPAC Name

[4-[2-[4-[2-(2-methylphenoxy)acetyl]oxyphenyl]propan-2-yl]phenyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C33H32O6/c1-23-9-5-7-11-29(23)36-21-31(34)38-27-17-13-25(14-18-27)33(3,4)26-15-19-28(20-16-26)39-32(35)22-37-30-12-8-6-10-24(30)2/h5-20H,21-22H2,1-4H3

InChI Key

GMJWWGRBSIDIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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